molecular formula C19H31N5O B5548006 8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5548006
M. Wt: 345.5 g/mol
InChI Key: ZNIQPRZUJZFXFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , typically involves key steps such as Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This approach allows for the introduction of a variety of substituents, showcasing the synthetic versatility of this class of compounds (Yang et al., 2008).

Scientific Research Applications

Novel Scaffold Synthesis for Drug Discovery

The synthesis of novel spiro scaffolds inspired by bioactive natural products, such as histrionicotoxins, has been reported. These scaffolds, including diazaspirocycles, are designed as ready-to-use building blocks for lead generation libraries, utilizing amide formation or reductive amination procedures. The synthesis involves robust methods, including ring-closing metathesis (RCM) and bromine-mediated cyclization, to construct complex diazaspiro[5.5]undecane and related ring systems. This approach offers a versatile platform for the development of new chemical entities with potential therapeutic applications (Jenkins et al., 2009).

Structural Determinants and Binding Affinity

In the context of γ-aminobutyric acid type A receptor (GABAAR) antagonists, structural studies on 3,9-diazaspiro[5.5]undecane-based compounds have highlighted the importance of the spirocyclic benzamide moiety. This moiety compensates for the conventional acidic moiety typically required for GABAAR ligands. Such insights are crucial for the rational design of ligands with selective binding affinity, offering a pathway to explore the immunomodulatory potential of these compounds (Bavo et al., 2021).

Microwave-Assisted Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, demonstrates an efficient approach to constructing these complex structures. The method relies on the annulation of primary amines with resin-bound bismesylates, facilitated by a novel resin linker, enabling the synthesis under mildly acidic conditions free of contaminating byproducts. This technique represents a significant advancement in the synthesis of nitrogen-containing spiro heterocycles, which are valuable in medicinal chemistry (Macleod et al., 2006).

properties

IUPAC Name

8-(2-amino-6-methylpyrimidin-4-yl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O/c1-14(2)6-10-24-13-19(8-5-17(24)25)7-4-9-23(12-19)16-11-15(3)21-18(20)22-16/h11,14H,4-10,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIQPRZUJZFXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

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